2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,3-dimethoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-7-11(12(15)16)20-13(14-7)19-9-6-4-5-8(17-2)10(9)18-3/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECNUJZOMFOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC(=C2OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,3-Dimethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the thiazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity is influenced by substituents on the thiazole ring and the aromatic moieties. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro and cyano groups in the indole- and phenyl-based analogs enhance XO inhibition by stabilizing enzyme interactions .
- Alkoxy Chains : Isobutoxy or isopropoxy groups improve pharmacokinetics (e.g., oral bioavailability) by modulating lipophilicity .
- Aromatic Diversity: Phenolic (e.g., dimethoxyphenoxy) vs. heteroaromatic (e.g., indole) substituents alter binding specificity. For example, the dimethoxyphenoxy group in the target compound may favor PDE4 inhibition, as seen in LEO 29102 (a PDE4 inhibitor with a similar dimethoxyphenyl motif) .
Xanthine Oxidase (XO) Inhibitors
- Indole-Based Analog: Despite a sub-nanomolar IC50 (5.1 nM), this compound showed superior in vivo uric acid (UA)-lowering activity (43% reduction in hyperuricemic rats) due to high oral bioavailability .
- Febuxostat : Exhibits mixed-type XO inhibition with IC50 values comparable to the indole analog (3.0–16 nM) and is clinically approved for gout .
Antifungal and Anticancer Derivatives
- 4-Chlorophenyl Analog : Serves as an intermediate for hydrazine derivatives with antifungal activity, though the chloro substituent alone is insufficient for potency .
Pharmacokinetic Considerations
- Bioavailability : Indole-based thiazoles exhibit excellent oral absorption due to balanced lipophilicity from alkoxy chains .
Biological Activity
2-(2,3-Dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
- Antioxidant Properties : Studies have demonstrated that thiazole derivatives exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been linked to decreased levels of pro-inflammatory cytokines in animal models of inflammation .
- Antidiabetic Activity : The compound has exhibited protective effects against hyperglycemia and insulin resistance. In diabetic rat models, administration led to improved glucose tolerance and reduced serum lipid levels .
- Antimicrobial Activity : Some derivatives of thiazole compounds have shown promising results against various microbial strains, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Cytokine Modulation : It appears to inhibit the expression of inflammatory cytokines through the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .
- Regulation of Metabolic Pathways : The compound may influence metabolic pathways related to glucose metabolism and lipid profiles, contributing to its antidiabetic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antioxidant and Anti-inflammatory Effects
A study conducted on diabetic rats assessed the impact of this compound on oxidative stress markers. Results showed a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) after four weeks of treatment .
Study 2: Antidiabetic Properties
In another experiment involving streptozotocin-induced diabetic rats, administration of the compound resulted in:
- Decreased serum glucose levels
- Improved insulin sensitivity
- Normalization of lipid profiles , with a significant reduction in triglycerides and cholesterol .
Study 3: Antimicrobial Activity
A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives displayed effective inhibition against Gram-positive bacteria at concentrations as low as 3.91 µg/mL .
Data Summary Table
Q & A
Q. What synthetic routes are recommended for 2-(2,3-dimethoxyphenoxy)-4-methylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?
A common approach involves condensation of substituted phenols with thiazole precursors. For example, refluxing 2,3-dimethoxyphenol with a pre-formed thiazole intermediate (e.g., 4-methylthiazole-5-carboxylic acid derivatives) in acetic acid with sodium acetate as a catalyst, followed by recrystallization . Optimization includes adjusting reaction time (3–5 hours), solvent polarity, and stoichiometric ratios to improve yield and purity. Monitoring via thin-layer chromatography (TLC) and adjusting pH during workup can minimize byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the substitution pattern of the dimethoxyphenoxy and thiazole rings. For instance, aromatic protons in the 6.5–7.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures purity assessment (>95%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNOS: 295.05 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence-based assays to measure IC values .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?
- Substituent Variation : Systematically modify the dimethoxyphenoxy group (e.g., replacing methoxy with halogens or alkyl groups) and assess changes in bioactivity .
- Thiazole Core Modifications : Introduce methyl or trifluoromethyl groups at the 4-position to evaluate steric/electronic effects on target binding .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins like cyclooxygenase-2 (COX-2) or β-lactamases. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the aromatic rings .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions .
Q. How can stability and degradation pathways be investigated under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS to identify hydrolyzed or oxidized products .
- pH-Solubility Profile : Measure solubility in phosphate buffers (pH 1.2–7.4) and correlate with stability data to predict bioavailability .
Q. What strategies mitigate solubility limitations for in vivo studies?
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation, and evaluate release kinetics in simulated biological fluids .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What methods resolve conflicting bioactivity results across studies?
- Standardized Assay Protocols : Adhere to CLSI guidelines for antimicrobial testing or use reference inhibitors (e.g., staurosporine for kinase assays) as positive controls .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
